molecular formula C11H7ClN4 B13867406 5-chloro-2-phenyl-[1,2,4]Triazolo[1,5-c]pyrimidine

5-chloro-2-phenyl-[1,2,4]Triazolo[1,5-c]pyrimidine

Cat. No.: B13867406
M. Wt: 230.65 g/mol
InChI Key: BHPLSQIMGHBDST-UHFFFAOYSA-N
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Description

5-chloro-2-phenyl-[1,2,4]Triazolo[1,5-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring. The presence of a chlorine atom at the 5-position and a phenyl group at the 2-position further distinguishes this compound. Triazolopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-phenyl-[1,2,4]Triazolo[1,5-c]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-chloro-2-aminopyrimidine with phenylhydrazine under acidic conditions to form the triazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the mixture is heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-phenyl-[1,2,4]Triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of 5-chloro-2-phenyl-[1,2,4]Triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptors (EGFRs).

    Pathways Involved: It inhibits the activity of CDKs, leading to cell cycle arrest and apoptosis in cancer cells. .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-2-phenyl-[1,2,4]Triazolo[1,5-c]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit CDKs and modulate key signaling pathways makes it a promising candidate for therapeutic development .

Properties

Molecular Formula

C11H7ClN4

Molecular Weight

230.65 g/mol

IUPAC Name

5-chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine

InChI

InChI=1S/C11H7ClN4/c12-11-13-7-6-9-14-10(15-16(9)11)8-4-2-1-3-5-8/h1-7H

InChI Key

BHPLSQIMGHBDST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=N2)C=CN=C3Cl

Origin of Product

United States

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